3-Chloro-5-(dimethylamino)phenol

描述

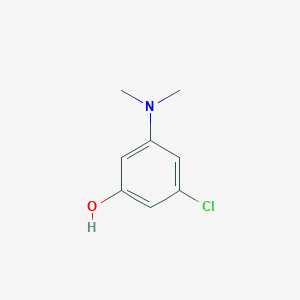

3-Chloro-5-(dimethylamino)phenol is an organic compound with the molecular formula C8H10ClNO It is a substituted phenol, characterized by the presence of a chlorine atom and a dimethylamino group attached to the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(dimethylamino)phenol can be achieved through several methods. One common approach involves the chlorination of 5-(dimethylamino)phenol. This reaction typically requires the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions. The choice of chlorinating agent and reaction parameters is critical to achieving high purity and minimizing by-products.

化学反应分析

Types of Reactions

3-Chloro-5-(dimethylamino)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine atom or modify the dimethylamino group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

科学研究应用

Scientific Research Applications of 3-Chloro-5-(dimethylamino)phenol

This compound, also known by its CID 11217509, is a chemical compound with diverse applications in scientific research . This phenol derivative is utilized in various synthetic processes and analytical applications.

Chemical Properties and Structure

This compound has the molecular formula C8H10ClNO and a molecular weight of 171.63 g/mol . The presence of both a chloro and a dimethylamino group on the phenol ring provides opportunities for various chemical reactions and interactions .

Related Research

While the query focuses on this compound, the broader context of phenols and their derivatives reveals common applications and research areas:

- Phenols in General : Phenols and substituted phenols are found in various applications, including their presence in cigarette smoke and foodstuffs .

- Chlorophenols : These compounds are used extensively and can be formed in the environment through chlorination processes. Exposure to chlorophenols can occur through ingestion, inhalation, or dermal absorption .

- Nitrophenols : Exposure to nitrophenol isomers mainly occurs through ambient air and drinking water, with workers potentially exposed to higher concentrations .

- Pyrazoles : Pyrazole derivatives, which share some structural similarities with the target compound, have demonstrated anticancer, antimicrobial, and anti-inflammatory properties.

- Flavivirus Inhibitors : Research into compounds inhibiting Flaviviruses like Zika, dengue, and West Nile virus has explored pyrazine compounds, showing potential in drug development .

作用机制

The mechanism of action of 3-Chloro-5-(dimethylamino)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the dimethylamino group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Similar Compounds

- 3-Chloro-4-(dimethylamino)phenol

- 3-Chloro-6-(dimethylamino)phenol

- 3-Bromo-5-(dimethylamino)phenol

Uniqueness

3-Chloro-5-(dimethylamino)phenol is unique due to the specific positioning of the chlorine and dimethylamino groups on the benzene ring. This arrangement can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.

生物活性

3-Chloro-5-(dimethylamino)phenol (CDMP), with the molecular formula C₈H₁₀ClN₁O, is a compound that has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, while also presenting relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group and a dimethylamino group attached to a phenolic ring. This configuration is essential for its biological interactions.

Anticancer Activity

Recent studies have demonstrated the potential of CDMP as an anticancer agent. For example, a study indicated that compounds with similar structures to CDMP exhibited significant cytotoxic effects on various cancer cell lines. The following table summarizes the IC₅₀ values of CDMP compared to standard anticancer drugs:

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | HCT-116 | 5.55 |

| HePG-2 | 1.82 | |

| MCF-7 | 2.86 | |

| Doxorubicin | HCT-116 | 5.23 |

| HePG-2 | 4.50 | |

| MCF-7 | 4.17 |

These results indicate that CDMP has comparable anticancer activity to established drugs, particularly against the HePG-2 cell line, which is derived from liver cancer.

Antimicrobial Activity

CDMP has also been investigated for its antimicrobial properties. Studies have shown that it exhibits moderate to strong antibacterial activity against various strains of bacteria. The minimum inhibitory concentrations (MICs) against selected bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 31.25 |

| Staphylococcus aureus | 62.5 |

| Pseudomonas aeruginosa | 31.25 |

These findings suggest that CDMP could be a potential candidate for developing new antimicrobial agents, particularly against Gram-negative bacteria.

Anti-inflammatory Activity

The anti-inflammatory effects of CDMP have been noted in several studies. It has been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, indicating its potential therapeutic applications in treating inflammatory diseases.

Case Studies

A notable case study focused on synthesizing derivatives of CDMP and evaluating their biological activities through various assays:

Study Overview:

Researchers synthesized multiple derivatives of CDMP and assessed their cytotoxicity against cancer cell lines and their antimicrobial efficacy against pathogenic bacteria.

Findings:

The study revealed that modifications at the phenolic ring significantly influenced both anticancer and antimicrobial activities, highlighting structure–activity relationships (SAR) that could guide future drug design.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Chloro-5-(dimethylamino)phenol, and how can reaction conditions be optimized for high purity?

- Methodological Answer :

- Pathway : Utilize nucleophilic aromatic substitution (NAS) by reacting 3-chloro-5-nitrophenol with dimethylamine under catalytic conditions (e.g., CuI/1,10-phenanthroline) .

- Optimization :

- Temperature : 80–100°C in DMF or DMSO to enhance reaction rates.

- Catalysts : Potassium carbonate (K₂CO₃) as a base to deprotonate intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and compare retention times with standards .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect aromatic protons as doublets (δ 6.8–7.2 ppm) and dimethylamino protons as a singlet (δ 2.8–3.1 ppm). Coupling constants (J ≈ 8–10 Hz) confirm para-substitution .

- ¹³C NMR : Aromatic carbons at δ 110–150 ppm; dimethylamino carbons at δ 40–45 ppm .

- FTIR : O–H stretch (3200–3600 cm⁻¹), C–Cl (600–800 cm⁻¹), and C–N (1250–1350 cm⁻¹) .

- HRMS : Exact mass calculation (C₈H₁₀ClNO) yields 185.0473 g/mol; deviations >2 ppm suggest impurities .

Advanced Research Questions

Q. How can computational models predict the reactivity and biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electron-rich sites for electrophilic attacks. For example, the dimethylamino group lowers the LUMO energy, enhancing nucleophilic reactivity .

- Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (e.g., CYP3A4). Analyze binding energies (<−6 kcal/mol indicates strong interactions) .

- MD Simulations : Assess stability in aqueous solutions (RMSD <2 Å over 50 ns) to evaluate solubility .

Q. What strategies resolve contradictions in experimental data, such as unexpected NMR shifts or reaction yields?

- Methodological Answer :

- Cross-Validation : Combine XRD (SHELX refinement ) with 2D NMR (HSQC, HMBC) to confirm substituent positions.

- Solvent Effects : Test DMSO vs. CDCl₃ to identify solvent-induced shifts (Δδ >0.5 ppm suggests hydrogen bonding) .

- Replication : Repeat reactions under inert atmosphere (Ar/N₂) to rule out oxidation byproducts .

Q. How should toxicity studies for this compound be designed, and what in vitro models are most relevant?

- Methodological Answer :

- Guidelines : Follow ATSDR protocols for chlorophenols:

- Acute Toxicity : LD₅₀ in rats (oral, 300–500 mg/kg) .

- Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) .

- In Vitro Models :

- Hepatocytes : Measure CYP450 inhibition (IC₅₀ via fluorometric assays) .

- Cell Viability : MTT assay on HEK293 cells (EC₅₀ <100 µM indicates cytotoxicity) .

Q. How do substituent electronic effects influence the stability and reactivity of this compound under varying pH?

- Methodological Answer :

- pH Stability :

- Acidic Conditions : Dimethylamino group protonates (pKa ≈ 9.5), increasing solubility but reducing nucleophilicity .

- Basic Conditions : Phenolic O–H deprotonates (pKa ≈ 8.2), forming a resonance-stabilized anion .

- Reactivity :

- Electrophilic Substitution : Chlorine directs meta-substitution; dimethylamino group activates the ring for nitration .

属性

IUPAC Name |

3-chloro-5-(dimethylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPTUUZFSOPFMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459006 | |

| Record name | 3-CHLORO-5-(DIMETHYLAMINO)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570391-19-4 | |

| Record name | 3-CHLORO-5-(DIMETHYLAMINO)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。